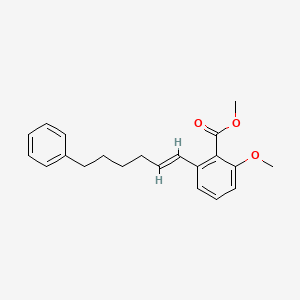
2-Methoxy-6-(6-phenyl-hex-1-enyl)-benzoic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-6-(6-phenyl-hex-1-enyl)-benzoic acid methyl ester, commonly known as 2-Methoxy-6-PHE, is an organic compound that has been used in various scientific research applications due to its unique properties. It is a white, crystalline solid with a melting point of approximately 104°C and a boiling point of approximately 250°C. 2-Methoxy-6-PHE is a member of the class of compounds known as phenylhexenylbenzoic acid esters, which have been studied for their potential therapeutic uses as well as for their use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Alkoxycarbonylation of Unsaturated Phytogenic Substrates
Alkoxycarbonylation of unsaturated phytogenic substrates, including terpene compounds and fatty acids, using palladium catalysts, is a significant application area. This process facilitates the synthesis of esters from alternative feedstocks, contributing to resource savings, waste minimization, and environmental safety. The methodology supports the chemical industry's shift towards more sustainable practices, particularly in polymer production (Sevostyanova & Batashev, 2023).
Xylan Derivatives and Their Application Potential
The chemical modification of xylan into biopolymer ethers and esters underlines another application domain. These derivatives, having specific properties based on functional groups, substitution degree, and pattern, are synthesized through reactions with various acids and activating agents. Xylan esters, in particular, show promise for drug delivery applications due to their ability to form spherical nanoparticles. Such developments underline the role of chemical synthesis in advancing materials science and biomedical applications (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Fatty Acid Methyl Esters: Analysis and Reliability
Research on the analysis and reliability of fatty acid methyl esters, critical for gas-liquid chromatography, highlights the importance of rapid, accurate methods for their preparation. These studies contribute to the fields of food science and biochemistry by providing insights into the composition of various oils and fats, essential for understanding their nutritional and industrial applications (Bannon, Breen, Craske, Trong Hai, Harper, & O'Rourke, 1982).
Methyl Paraben in Cosmetics: Analytical Method Developments
Methyl paraben, a widely used preservative in cosmetics, underscores the necessity for precise analytical methods to ensure product safety and regulatory compliance. Various techniques, including spectrophotometric and HPLC methods, have been developed to quantify its presence, illustrating the intersection of chemistry with consumer safety and regulatory standards (Mallika J.B.N, ThiruvengadarajanV., & Gopinath, 2014).
Polyhydroxyalkanoates: Biosynthesis and Applications
The study of Polyhydroxyalkanoates (PHAs), intracellular biodegradable microbial polymers, represents a significant application in biotechnology and materials science. PHAs, synthesized from various hydroxyalkanoic acids, demonstrate the potential for producing biodegradable plastics, highlighting the role of microbial biosynthesis in developing sustainable materials (Amara, 2010).
Eigenschaften
IUPAC Name |
methyl 2-methoxy-6-[(E)-6-phenylhex-1-enyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O3/c1-23-19-16-10-15-18(20(19)21(22)24-2)14-9-4-3-6-11-17-12-7-5-8-13-17/h5,7-10,12-16H,3-4,6,11H2,1-2H3/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEZXZNKWLESRT-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)OC)C=CCCCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1C(=O)OC)/C=C/CCCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-6-(6-phenyl-hex-1-enyl)-benzoic acid methyl ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

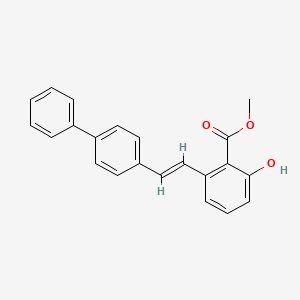
![2-[2-(4-Bromo-phenyl)-vinyl]-6-hydroxy-benzoic acid methyl ester](/img/structure/B6339110.png)
![2-Methoxy-6-[2-(4-methoxy-phenyl)-ethyl]-benzamide](/img/structure/B6339124.png)
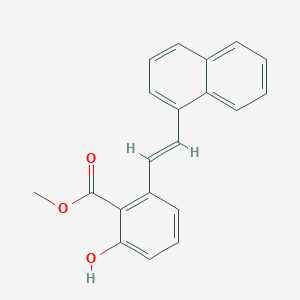

![2-[2-(3,4-Dichloro-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339149.png)
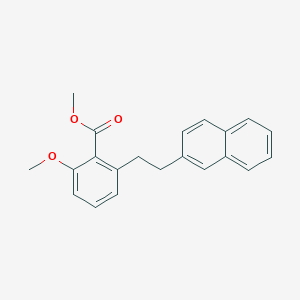
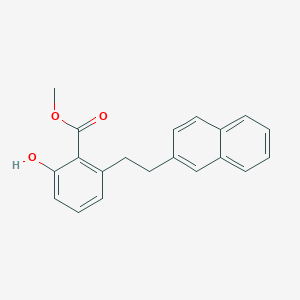
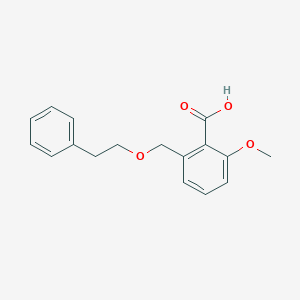
![2-[2-(4-Bromo-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339179.png)
![4-[2-[4-[2-Methoxy-5-[2-(4-pyridyl)ethyl]phenoxy]phenyl]ethyl]pyridine hydrochloride](/img/structure/B6339186.png)
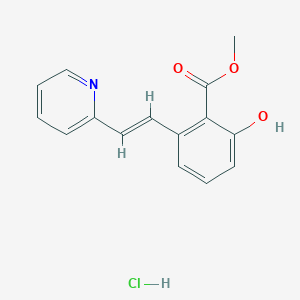
![2-[2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339201.png)
![2-Methoxy-6-[2-(4-phenyl-4H-[1,2,4]triazol-3-yl)-ethyl]-benzoic acid methyl ester](/img/structure/B6339208.png)